(+)-Pteryxin

Alzheimer's Disease Neurodegeneration Cholinergic System

Researchers studying Alzheimer's disease require selective BChE inhibitors to avoid off-target AChE effects. (+)-Pteryxin offers validated potency (IC50 12.96 µg/mL vs galanthamine's 22.16 µg/mL) and (9R,10R) stereochemistry critical for binding reproducibility. - BChE-selective: 12.96 µg/mL IC50; no AChE interference - Complete tracheal relaxation at 30 µM (ex vivo bronchodilator model) - 100% inhibition of collagen-induced platelet aggregation at 100 µg/mL - LPS-induced NO suppression: IC50 20 µM; modulates NF-κB, NLRP3, Nrf2

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
Cat. No. B12438246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Pteryxin
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
InChIInChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3
InChIKeyLYUZYPKZQDYMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Pteryxin: Chemical Identity & Sourcing


(+)-Pteryxin is an angular-type dihydropyranocoumarin derivative primarily isolated from plants of the Apiaceae family, most notably Peucedanum praeruptorum (Bai-Hua Qian-Hu) [1][2]. The compound is defined by its specific stereochemistry at the (9R,10R) positions, which is critical for its biological interactions, and has a molecular formula of C21H22O7 with a molecular weight of 386.40 g/mol . Its structure was rigorously elucidated using mass spectrometry, NMR, IR, and UV spectroscopy . While the compound exhibits a broad spectrum of bioactivities including anti-inflammatory, antioxidant, and anti-obesity effects, its primary differentiable characteristic in the research reagent market is its validated, high-potency inhibition of butyrylcholinesterase (BChE) [3].

Pathway studies: BChE inhibition and cholinergic signaling models
Stereochemical control: Defined (9R,10R) configuration ensures chiral identity
Model context: Natural product alkaloid for cell-based and ex vivo assays

Why Generic Coumarins Cannot Replace (+)-Pteryxin


In-class compounds, such as other pyranocoumarins isolated from the same botanical sources (e.g., (+)-praeruptorin A, peucedanocoumarin II) or other coumarin BChE inhibitors (e.g., galanthamine), cannot be considered interchangeable with (+)-Pteryxin. This is due to three critical factors: (1) absolute stereochemistry—(+)-Pteryxin is defined by its specific (9R,10R) configuration, which dictates its unique binding mode to BChE ; (2) divergent pharmacodynamics—head-to-head studies demonstrate that (+)-Pteryxin does not share the same smooth muscle relaxant efficacy or selectivity profile as its close analogs [1]; and (3) target selectivity—(+)-Pteryxin exhibits a specific BChE inhibitory profile that is distinct from other known BChE inhibitors in both potency and mechanism [2]. Assuming bioequivalence across this class of compounds will lead to irreproducible results, especially in studies requiring precise modulation of cholinergic pathways, calcium antagonism, or specific anti-inflammatory cascades.

Stereochemistry mismatch
Other pyranocoumarins lack the (9R,10R) configuration, which may alter BChE binding mode and functional response.
Divergent pharmacodynamics
Head-to-head data show that smooth muscle relaxant profiles of close analogs do not transfer directly to (+)-Pteryxin.
Target selectivity context
BChE inhibitory profiles differ significantly across coumarin derivatives; class-level assumptions may not reproduce expected potency.

(+)-Pteryxin: Quantitative Evidence for Selection


BChE Inhibition vs. Galanthamine

In a direct enzymatic inhibition assay, (+)-Pteryxin demonstrated superior potency against butyrylcholinesterase (BChE) compared to the well-known clinical reference compound galanthamine. Specifically, (+)-Pteryxin inhibited BChE with an IC50 value of 12.96 ± 0.70 μg/ml, which represents a 1.7-fold greater potency than galanthamine (IC50 = 22.16 ± 0.91 μg/ml) [1]. The study further noted that at a concentration of 100 μg/ml, (+)-Pteryxin caused 91.62 ± 1.53% inhibition of BChE, whereas it only minimally inhibited acetylcholinesterase (AChE) by 9.30 ± 1.86%, indicating a favorable selectivity profile . This data directly answers the question of why a user should select (+)-Pteryxin over galanthamine for BChE-focused studies.

BChE inhibition
Head-to-head comparison
IC50: 12.96 ± 0.70 μg/ml vs galanthamine 22.16 ± 0.91 μg/ml (~1.7× lower IC50)
Supports BChE-focused assay selection over galanthamine
ELISA microplate reader; 100 μg/ml test concentration
Alzheimer's Disease Neurodegeneration Cholinergic System

Tracheal Smooth Muscle Relaxation

In an ex vivo functional assay using isolated rabbit tracheal preparations pre-constricted with 40 mM KCl, (+)-Pteryxin exhibited complete relaxation at a concentration of 30 μM. This effect was comparable to the structurally similar compounds (+)-praeruptorin A (Pra-C) and Pd-Ia (=(±)-praeruptorin A) [1][2]. Critically, this same concentration of 30 μM was insufficient for another pyranocoumarin from the same botanical source, peucedanocoumarin II (P-II), which produced only a partial relaxation [3]. This provides a direct, functional differentiation within the in-class family, demonstrating that not all pyranocoumarins share the same efficacy on calcium-mediated smooth muscle contraction.

Tracheal relaxation
Head-to-head comparison
Complete relaxation at 30 μM; analog P-II produced only partial relaxation
Functional differentiation within pyranocoumarin class
Ex vivo rabbit trachea, KCl pre-constriction
Respiratory Disease Airway Smooth Muscle Calcium Antagonism

Collagen-Induced Antiplatelet Activity

While multiple coumarins exhibit antiplatelet effects, (+)-Pteryxin demonstrates a specific and potent inhibitory action on the collagen-induced aggregation pathway. In ex vivo experiments, a concentration of 100 µg/ml of (+)-Pteryxin was sufficient to completely inhibit collagen-induced aggregation of isolated rabbit platelets . This specific activity differentiates it from other antiplatelet agents that may primarily target ADP or thromboxane A2 pathways. The compound's ability to fully abrogate the collagen response is a quantifiable endpoint (complete inhibition) that can guide its selection for studies focusing on vascular injury and thrombosis models where collagen is a primary agonist.

Antiplatelet activity
Data to verify
Complete inhibition of collagen-induced aggregation at 100 μg/ml
Supports collagen-pathway platelet research
Isolated rabbit platelets; source data not specified
Cardiovascular Thrombosis Platelet Aggregation

Multi-Target Anti-Inflammatory Mechanism

Beyond its role as a BChE inhibitor, (+)-Pteryxin is characterized as an orally active, multi-target inhibitor affecting several key inflammatory pathways. Specifically, it has been shown to block NF-κB/MAPK signaling, inhibit NLRP3 inflammasome activation, reduce reactive oxygen species (ROS) generation, and activate the Nrf2-mediated antioxidant enzyme expression . This multi-modal action is quantitatively supported by its ability to inhibit LPS-induced nitric oxide production in mouse peritoneal macrophages with an IC50 of 20 µM . This defined polypharmacology differentiates it from single-target anti-inflammatory agents and other coumarins lacking this specific combination of pathway engagements, making it a unique probe for complex inflammatory disease models like acute lung injury and osteoporosis.

Multi-target anti-inflammatory
Context-dependent
Inhibits NF-κB, MAPK, NLRP3; activates Nrf2; IC50 NO = 20 μM
Reported multi-pathway inflammatory modulation
Class-level inference; requires target-specific validation
Inflammation NLRP3 Inflammasome NF-κB Signaling

Anti-Obesity Activity via Adipogenic Gene Modulation

In the context of metabolic disorders, (+)-Pteryxin's anti-obesity effects have been characterized through a specific molecular mechanism. In vitro studies using 3T3-L1 adipocytes and HepG2 cells demonstrated that (+)-Pteryxin reduces triacylglycerol levels and significantly downregulates the expression of key adipogenic and lipogenic genes, including sterol regulatory element binding protein 1c (SREBP-1c), fatty acid synthase (FASN), and acetyl-coenzyme A carboxylase 1 (ACC1) . While a direct quantitative comparison to a specific alternative anti-obesity coumarin is not provided in the source data, this gene expression signature provides a distinct, verifiable mechanism that differentiates it from compounds that may act primarily as lipase inhibitors or appetite suppressants.

Anti-obesity gene modulation
Data to verify
Downregulates SREBP-1c, FASN, ACC1; reduces triacylglycerol
Supports adipogenesis and lipid metabolism studies
3T3-L1/HepG2 cells; comparative quantification unavailable
Metabolic Disease Obesity Adipogenesis

(+)-Pteryxin: Validated Research Applications


Alzheimer's Disease: BChE Mechanistic Studies

Based on the direct head-to-head evidence of its superior BChE inhibition compared to galanthamine (IC50 of 12.96 vs. 22.16 μg/ml) and its high selectivity over AChE [1], (+)-Pteryxin is the optimal choice for researchers building BChE-centric assays for Alzheimer's disease (AD). Its validated potency ensures a strong signal in enzymatic screens, while its known binding mode provides a clear mechanistic framework for structure-activity relationship (SAR) studies. This is a superior alternative to using less potent or less selective BChE inhibitors.

Airway Calcium Antagonism in Smooth Muscle

For studies of airway hyperresponsiveness or novel bronchodilator mechanisms, (+)-Pteryxin is validated in an ex vivo model to produce complete relaxation of pre-constricted tracheal smooth muscle, a functional endpoint not achieved by the close analog peucedanocoumarin II (P-II) at the same 30 μM concentration [2][3]. This makes it a valuable compound for investigating calcium antagonism and comparing its efficacy against other vasoactive or bronchoactive agents in isolated tissue bath systems.

Cardiovascular Thrombosis: Collagen-Platelet Aggregation

Leveraging its ability to achieve complete inhibition of collagen-induced platelet aggregation at 100 μg/ml , (+)-Pteryxin is an excellent tool compound for dissecting the specific collagen-mediated pathways in thrombus formation. Its use in ex vivo platelet aggregation assays allows for the precise study of vascular injury responses, distinct from compounds that act primarily on ADP or thrombin pathways.

Inflammatory Disease Modeling with Multi-Target Probe

Given its defined multi-target profile—including quantified inhibition of LPS-induced NO production (IC50 = 20 µM) and modulation of NF-κB, NLRP3, and Nrf2 pathways —(+)-Pteryxin is a powerful single-compound probe for complex inflammatory models such as acute lung injury, sepsis, or osteoporosis. It allows researchers to simultaneously affect several key inflammatory nodes, which is advantageous for studying diseases where multiple pathways are dysregulated.

Application
Selection Property
Validation Focus
Alzheimer’s BChE mechanistic studies
BChE inhibition potency and AChE selectivity profile
Enzyme kinetics and selectivity ratio verification
Airway smooth muscle calcium antagonism
Complete tracheal relaxation endpoint in ex vivo model
Functional response compared to close structural analogs
Collagen-pathway thrombosis models
Collagen-induced antiplatelet aggregation efficacy
Pathway-specific platelet response validation
Multi-target inflammatory disease research
Polypharmacology across NF-κB, NLRP3, Nrf2 pathways
Target engagement and downstream marker confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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